2-(Bromomethyl)-5-chlorothiophene

描述

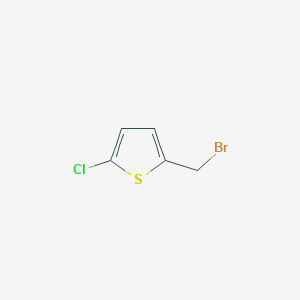

2-(Bromomethyl)-5-chlorothiophene is an organosulfur compound that features a thiophene ring substituted with bromomethyl and chlorine groups. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring, and they are known for their aromatic properties. The presence of bromomethyl and chlorine substituents on the thiophene ring makes this compound a valuable intermediate in organic synthesis and various chemical reactions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-5-chlorothiophene typically involves the bromination of 5-chlorothiophene-2-carbaldehyde. One common method includes the following steps:

Bromination: 5-chlorothiophene-2-carbaldehyde is treated with bromine in the presence of a suitable solvent, such as dichloromethane, at a controlled temperature to introduce the bromomethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, can enhance the efficiency and scalability of the synthesis .

化学反应分析

Types of Reactions

2-(Bromomethyl)-5-chlorothiophene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or alkyl groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

Coupling Reactions: Palladium catalysts, along with boronic acids or esters, are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiols, and ethers depending on the nucleophile used.

Oxidation: Sulfoxides and sulfones are the primary oxidation products.

Coupling Reactions: Biaryl or alkyl-aryl compounds are formed through cross-coupling reactions.

科学研究应用

Pharmaceutical Development

Overview:

2-(Bromomethyl)-5-chlorothiophene serves as an important intermediate in the synthesis of numerous pharmaceuticals. Its structure allows for modifications that enhance the efficacy of drugs, particularly in the development of anti-inflammatory and antimicrobial agents.

Case Study:

A study highlighted the synthesis of novel derivatives using this compound, which exhibited potent leishmanicidal activities against Leishmania infantum amastigotes. The derivatives showed effective doses ranging from 0.45 to 1.27 μM, significantly outperforming traditional drugs in selectivity indexes .

Agricultural Chemicals

Overview:

This compound is utilized in formulating agrochemicals such as herbicides and fungicides. Its ability to enhance crop protection and yield makes it valuable in agricultural practices.

Data Table: Agrochemical Formulations

| Agrochemical Type | Active Ingredient | Application |

|---|---|---|

| Herbicides | This compound | Weed control |

| Fungicides | This compound | Fungal disease management |

Material Science

Overview:

In material science, this compound is explored for creating advanced materials like conductive polymers and organic electronic devices due to its unique electronic properties.

Case Study:

Research has demonstrated that incorporating this compound into polymer matrices can significantly enhance their electrical conductivity and stability, making them suitable for applications in organic light-emitting diodes (OLEDs) and solar cells .

Research in Organic Chemistry

Overview:

As a building block in synthetic organic chemistry, this compound facilitates the synthesis of more complex organic compounds.

Applications:

- Nucleophilic Substitution: The bromomethyl group acts as a leaving group, allowing for various nucleophilic attacks leading to diverse products such as azides and thiols.

- Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones, altering the molecule's electronic properties.

Environmental Applications

Overview:

Research is ongoing regarding the potential of this compound in developing environmentally friendly chemical processes. Its use could contribute to sustainable practices across various industries.

Case Study:

Studies are investigating its role in green chemistry initiatives aimed at reducing hazardous waste during chemical synthesis processes .

作用机制

The mechanism of action of 2-(Bromomethyl)-5-chlorothiophene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In oxidation reactions, the sulfur atom in the thiophene ring is oxidized to form sulfoxides or sulfones, altering the electronic properties of the molecule .

相似化合物的比较

Similar Compounds

2-(Bromomethyl)thiophene: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.

5-Bromo-2-chlorothiophene: Has the bromine and chlorine substituents on different positions, affecting its reactivity and applications.

2-(Chloromethyl)-5-bromothiophene: The positions of the bromine and chlorine substituents are swapped, leading to different chemical behavior.

Uniqueness

2-(Bromomethyl)-5-chlorothiophene is unique due to the specific positioning of the bromomethyl and chlorine groups on the thiophene ring, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .

生物活性

2-(Bromomethyl)-5-chlorothiophene is an organobromine compound characterized by its unique structural features, including a bromomethyl group and a chlorine atom attached to a thiophene ring. This compound has garnered attention for its potential biological activities, particularly its interactions with various molecular targets and pathways.

- Molecular Formula : C₅H₄BrClS

- Molecular Weight : 211.51 g/mol

- Physical Appearance : Light yellow to brown clear liquid

The presence of both bromine and chlorine substituents enhances the compound's reactivity, making it a valuable intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its electrophilic nature, which allows it to form covalent bonds with nucleophiles in biological systems. This property is crucial for its potential therapeutic applications, particularly in inhibiting specific enzymes involved in drug metabolism.

Interaction with Cytochrome P450 Enzymes

Research indicates that this compound can inhibit cytochrome P450 enzymes, which play a significant role in the metabolism of various drugs. This interaction suggests potential implications for drug-drug interactions and metabolic pathways in pharmacology.

Biological Activity Data

The following table summarizes the biological activities and interactions studied for this compound:

| Biological Activity | Description |

|---|---|

| Cytochrome P450 Inhibition | Inhibits key enzymes involved in drug metabolism, affecting pharmacokinetics. |

| Electrophilic Reactions | Participates in nucleophilic substitution reactions due to the bromomethyl group. |

| Potential Anticancer Activity | Preliminary studies suggest possible effects on cancer cell lines (needs further research). |

Case Studies and Research Findings

While comprehensive studies specifically targeting this compound remain limited, related compounds with similar structures have provided insights into its potential biological activities.

- Inhibition Studies : Research has shown that compounds structurally similar to this compound exhibit significant inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism. This raises concerns about potential drug interactions when used alongside other pharmaceuticals.

- Synthetic Applications : The compound has been utilized as an intermediate in organic synthesis, demonstrating versatility due to its reactive functional groups. Its ability to participate in various chemical reactions positions it as a candidate for further pharmacological exploration.

- Potential Anticancer Properties : Although specific studies on this compound are scarce, analogs have shown promising results in inhibiting cancer cell proliferation, warranting further investigation into the anticancer potential of this compound itself.

属性

IUPAC Name |

2-(bromomethyl)-5-chlorothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClS/c6-3-4-1-2-5(7)8-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFNNZPYIRODXQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20482187 | |

| Record name | 2-(bromomethyl)-5-chlorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59311-22-7 | |

| Record name | 2-(bromomethyl)-5-chlorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。